molecular formula C20H33NO3 B12737452 cis-2-Methyl-3-quinuclidyl cyclopentyl(cis-3-methyl-1-butenyl)glycolate

cis-2-Methyl-3-quinuclidyl cyclopentyl(cis-3-methyl-1-butenyl)glycolate

Cat. No.: B12737452
M. Wt: 335.5 g/mol
InChI Key: JSRXQRPRQDRKGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-2-Methyl-3-quinuclidyl cyclopentyl(cis-3-methyl-1-butenyl)glycolate is a complex organic compound with a unique structure that includes quinuclidine, cyclopentyl, and glycolate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-2-Methyl-3-quinuclidyl cyclopentyl(cis-3-methyl-1-butenyl)glycolate involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the quinuclidine ring: This can be achieved through a series of cyclization reactions.

    Introduction of the cyclopentyl group: This step often involves the use of cyclopentanol derivatives under specific reaction conditions.

    Attachment of the glycolate moiety: This is usually done through esterification reactions using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

cis-2-Methyl-3-quinuclidyl cyclopentyl(cis-3-methyl-1-butenyl)glycolate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the quinuclidine nitrogen or the glycolate ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new esters or amides.

Scientific Research Applications

cis-2-Methyl-3-quinuclidyl cyclopentyl(cis-3-methyl-1-butenyl)glycolate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a ligand for certain receptors.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-2-Methyl-3-quinuclidyl cyclopentyl(cis-3-methyl-1-butenyl)glycolate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    cis-Jasmone: A structurally related compound with similar cyclopentyl and alkene groups.

    cis-2-Methylcyclopentanol: Shares the cyclopentyl and methyl groups but differs in the functional groups attached.

Uniqueness

cis-2-Methyl-3-quinuclidyl cyclopentyl(cis-3-methyl-1-butenyl)glycolate is unique due to its combination of quinuclidine, cyclopentyl, and glycolate moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H33NO3

Molecular Weight

335.5 g/mol

IUPAC Name

(2-methyl-1-azabicyclo[2.2.2]octan-3-yl) 2-cyclopentyl-2-hydroxy-5-methylhex-3-enoate

InChI

InChI=1S/C20H33NO3/c1-14(2)8-11-20(23,17-6-4-5-7-17)19(22)24-18-15(3)21-12-9-16(18)10-13-21/h8,11,14-18,23H,4-7,9-10,12-13H2,1-3H3

InChI Key

JSRXQRPRQDRKGB-UHFFFAOYSA-N

Canonical SMILES

CC1C(C2CCN1CC2)OC(=O)C(C=CC(C)C)(C3CCCC3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.